3-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Description
3-[(4-Chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a bi-heterocyclic hybrid compound featuring a propanamide linker bridging a 1,3,4-oxadiazole and a 4-chlorophenylthio moiety. This compound belongs to a class of molecules designed for therapeutic applications, particularly targeting neurological disorders such as Alzheimer’s disease . Its synthesis typically involves multi-step protocols, including cyclization of hydrazides, nucleophilic substitution, and coupling reactions under controlled conditions (e.g., DMF/LiH for 3–4 h) . The structural framework of this compound allows for extensive derivatization, making it a versatile scaffold for drug discovery .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-6-8-14(9-7-13)24-11-10-15(22)19-17-21-20-16(23-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVPOTUKTLNLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments:
- 5-Phenyl-1,3,4-oxadiazol-2-amine : A heterocyclic core synthesized via cyclization of hydrazide precursors.
- 3-[(4-Chlorophenyl)sulfanyl]propanoyl chloride : A sulfur-containing propanamide precursor derived from thiol-alkylation or sulfenylation reactions.
Coupling these fragments via amide bond formation completes the synthesis.
Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine
Cyclization of Hydrazides
The 1,3,4-oxadiazole ring is classically formed through cyclodehydration of acylhydrazides. Recent advancements highlight catalytic and reagent-driven approaches:
Method A: EDC·HCl-Mediated Cyclization
Thiosemicarbazide derivatives undergo desulfurization and cyclization using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). For example, Yang et al. achieved 92–95% yields by treating thiosemicarbazide (47 ) with EDC·HCl in dichloromethane at 25°C for 6 hours.
Method B: Palladium-Catalyzed Oxidative Annulation
Fang et al. demonstrated Pd-catalyzed coupling of substituted hydrazides (31 ) with isocyanides (32 ) under oxygen atmosphere, yielding 2-amino-1,3,4-oxadiazoles (33 ) in 85–90% yields.
Method C: Tosyl Chloride/Pyridine System
Dolman et al. cyclized semicarbazides (45 ) using tosyl chloride in pyridine, achieving 80–88% yields of 5-aryl-2-amino-1,3,4-oxadiazoles (46 ).
Table 1: Comparative Analysis of Oxadiazole Ring Formation
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| EDC·HCl | EDC·HCl, CH₂Cl₂, 25°C, 6h | 92–95 | |
| Pd Catalysis | Pd(OAc)₂, toluene, O₂, 80°C, 12h | 85–90 | |
| TosCl/Py | Tosyl chloride, pyridine, 0°C→RT, 4h | 80–88 |
Synthesis of 3-[(4-Chlorophenyl)sulfanyl]propanoyl Chloride
Thiol-Alkylation Strategy
Step 1: Synthesis of 3-Bromopropanoyl Chloride
3-Bromopropanoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane, yielding 3-bromopropanoyl chloride (83–90%).
Step 2: Nucleophilic Substitution with 4-Chlorothiophenol
Reacting 3-bromopropanoyl chloride with 4-chlorothiophenol in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 8 hours affords 3-[(4-chlorophenyl)sulfanyl]propanoic acid (75–82%). Subsequent treatment with oxalyl chloride converts the acid to the acyl chloride (90–95%).
Amide Coupling to Assemble the Target Molecule
Carbodiimide-Mediated Coupling
The oxadiazole amine (5-phenyl-1,3,4-oxadiazol-2-amine ) is reacted with 3-[(4-chlorophenyl)sulfanyl]propanoyl chloride using EDC·HCl and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C→RT for 12 hours. Yields range from 70–78%.
Schotten-Baumann Conditions
Aqueous-organic biphasic conditions (NaOH/CH₂Cl₂) facilitate rapid coupling at 0°C, achieving 65–70% yields with minimal racemization.
Table 2: Amide Bond Formation Efficiency
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC·HCl/HOBt | DMF, 0°C→RT, 12h | 70–78 | 95–98 |
| Schotten-Baumann | NaOH/CH₂Cl₂, 0°C, 2h | 65–70 | 90–93 |
Analytical Characterization and Validation
Spectroscopic Data
Challenges and Optimization Strategies
Oxadiazole Ring Stability
The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Employing anhydrous solvents and inert atmospheres during coupling steps mitigates degradation.
Sulfanyl Group Oxidation
The -S- linkage may oxidize to sulfoxide or sulfone. Adding antioxidants (e.g., BHT) during storage and avoiding strong oxidizers (e.g., H₂O₂) in synthesis preserves integrity.
Chemical Reactions Analysis
3-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria, leading to cell lysis . In cancer cells, the compound induces apoptosis by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Key Research Findings
Therapeutic Potential: Derivatives of the parent compound, particularly piperidinyl-sulfonyl analogs (7a–q), exhibited promising anti-Alzheimer’s activity by targeting acetylcholinesterase (AChE) and β-amyloid aggregation .
Toxicity Profiles : Hemolytic assays revealed that N-alkyl/aralkyl substituents (e.g., ethylphenyl in 7k ) reduced cytotoxicity compared to unsubstituted analogs .
Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhanced enzymatic inhibition but increased metabolic instability . Methyl or methoxy groups on thiazole/oxadiazole rings improved bioavailability by balancing lipophilicity and solubility .
Data Tables
Table 1: Comparative Physicochemical Data
| Compound ID | Molecular Formula | Melting Point (°C) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| Parent | C₁₇H₁₃ClN₄O₂S | N/A | 3.2 | 0.12 |
| 8a | C₁₄H₁₂N₄O₂S₂ | 120–121 | 2.8 | 0.25 |
| 8e | C₁₅H₁₄N₄O₂S₂ | 117–118 | 3.1 | 0.18 |
| 7k | C₂₄H₂₇ClN₄O₄S₂ | 66–68 | 4.5 | 0.05 |
| 7l | C₁₆H₁₇N₅O₂S₂ | 177–178 | 2.9 | 0.30 |
Biological Activity
The compound 3-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a derivative of the 1,3,4-oxadiazole scaffold, which has been extensively studied for its diverse biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of compounds known for their significant pharmacological properties. They exhibit a wide range of biological activities such as:
- Anticancer : Targeting various cancer cell lines and mechanisms.
- Antimicrobial : Effective against bacterial and fungal infections.
- Anti-inflammatory : Reducing inflammation in various models.
The introduction of substituents on the oxadiazole ring can enhance these activities. For instance, the presence of a 4-chlorophenyl group has been shown to improve potency against certain cancer types due to its electron-withdrawing properties that stabilize interactions with biological targets .
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerases
- Interaction with Nucleic Acids : The oxadiazole moiety can interact with DNA and RNA, disrupting essential cellular processes .
- Induction of Apoptosis : Studies have indicated that derivatives of 1,3,4-oxadiazole can induce apoptosis in cancer cells through various signaling pathways .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications on the oxadiazole scaffold influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Increases cytotoxicity against cancer cells |
| Phenyl Group | Enhances binding affinity to target proteins |
| Sulfanyl Group | Modulates solubility and bioavailability |
Research indicates that compounds with multiple aromatic rings tend to exhibit higher anticancer activity due to increased π-stacking interactions with DNA .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various 1,3,4-oxadiazole derivatives against different cancer cell lines including MCF7 (breast cancer) and PC3 (prostate cancer). The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. Specifically, it was found that substituents like the chlorophenyl group enhanced its effectiveness by approximately 30% compared to non-substituted analogs .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of related oxadiazole compounds. The results showed that derivatives with similar structural features exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections where conventional antibiotics fail .
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C-NMR : Assign protons and carbons in the oxadiazole, propanamide, and chlorophenyl groups. For example:
- IR Spectroscopy : Confirm amide C=O (1665 cm⁻¹) and C-S (612 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 388) .
Basic: What biological activities have been reported for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
